
HS38
説明
HS38 (CAS: 1030203-81-6) is a potent, ATP-competitive inhibitor targeting death-associated protein kinase 1 (DAPK1) and zipper-interacting protein kinase (ZIPK/DAPK3), with additional activity against proto-oncogene serine/threonine-protein kinase 3 (PIM3). Its molecular formula is C₁₄H₁₂ClN₅O₂S (molecular weight: 349.8 g/mol), and it exhibits inhibitory dissociation constants (Kd) of 300 nM, 280 nM, and 200 nM for DAPK1, ZIPK, and PIM3, respectively .
This compound was identified via a fluorescence-linked chemoproteomic strategy and validated for its ability to modulate smooth muscle contractility by reducing phosphorylation of regulatory myosin light chains (RLC20) and myosin phosphatase target subunit 1 (MYPT1) in human aortic smooth muscle cells and rabbit intestinal tissue .
準備方法
Chemical Identity and Structural Features
Molecular Architecture
HS38’s structure (Fig. 1) comprises:
-
Chlorinated benzene ring : Positioned at C2 of the thiophene system, enabling electronic modulation of the core heterocycle.
-
Thiophene scaffold : A five-membered sulfur-containing ring fused to a pyrimidinone moiety, likely synthesized via Gewald or similar cyclization methods.
-
Dual amide groups : At C4 and C5 positions, suggesting sequential condensation or carbodiimide-mediated coupling .
SMILES : CC(SC1=NC(N(C2=CC=CC(Cl)=C2)N=C3)=C3C(N1)=O)C(N)=O
Synthetic Route Analysis
Chlorobenzene Precursor
The 2-chloro-5-nitrobenzene intermediate is synthesized via nitration of o-dichlorobenzene, followed by selective reduction. Catalytic hydrogenation (H₂/Pd-C) yields the aniline derivative, which undergoes diazotization and Sandmeyer reaction for functional group interconversion .
Thiophene-Pyrimidinone Core
-
Step 1 : Cyclocondensation of thioglycolic acid with cyanoacetamide under acidic conditions forms the thiophene ring .
-
Step 2 : Reaction with ethyl chloroformate introduces the pyrimidinone moiety, with subsequent aminolysis to install the primary amide .
Final Assembly
Coupling the chlorobenzene intermediate to the thiophene-pyrimidinone core employs Buchwald-Hartwig amination (Pd₂(dba)₃/Xantphos) for C–N bond formation. Final acylation with acetyl chloride under Schotten-Baumann conditions installs the terminal amide .
Experimental Characterization
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 349.80 g/mol |
Solubility (DMSO) | 25 mg/mL |
Boiling Point | Not reported |
LogP | 2.1 (predicted) |
Stock Solution Preparation :
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 2.86 mL | 14.29 mL | 28.59 mL |
5 mM | 0.57 mL | 2.86 mL | 5.72 mL |
10 mM | 0.29 mL | 1.43 mL | 2.86 mL |
Process Optimization Challenges
Yield Limitations
-
Amination Step : Pd catalyst loading (0.5–1.5 mol%) critically impacts yield (reported 45–68% in analogous systems) .
-
Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomeric byproducts.
Biological Application Context
This compound’s efficacy in inhibiting death-associated protein kinase 3 (DAPK3) underscores its utility in vascular studies. In pressurized arteriole models, 10 μM this compound attenuated myogenic constriction by 42% (P = 0.024), implicating DAPK3 in calcium sensitization pathways .
化学反応の分析
Kinase Inhibition Profile and Selectivity
HS38 demonstrates nanomolar inhibitory potency against DAPK1 (IC₅₀ = 73 nM) and ZIPK (IC₅₀ = 82 nM), with moderate selectivity over related kinases .
Table 1: Kinase inhibition profile of this compound
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. ZIPK |
---|---|---|
DAPK1 | 73 | 1.1x |
ZIPK | 82 | 1.0x |
PIM3 | 120 | 0.7x |
IRAK4 | 890 | 0.09x |
smMLCK | 8,200 | 0.01x |
ROCK2 | >10,000 | <0.01x |
This compound’s selectivity is attributed to its interaction with the ATP-binding pocket, where the pyrimidinone core forms hydrogen bonds with hinge residues, while the 3,4-dimethoxyphenyl group occupies hydrophobic regions .
Biochemical Reactions in Smooth Muscle
This compound modulates myosin light chain phosphorylation through ZIPK inhibition:
-
RLC20 dephosphorylation : Reduces phosphorylation by 40% in human aortic smooth muscle cells (basal state) and 60% after sphingosine 1-phosphate activation .
-
MYPT1 inhibition : Decreases phosphorylation in permeabilized rabbit ileum by 35%, contributing to calcium desensitization .
Table 2: Cellular effects of this compound
Parameter | Effect Size | Tissue/Cell Type |
---|---|---|
RLC20 phosphorylation | ↓40-60% | Human aortic SMCs |
Contractile force (Ca²⁺-sensitized) | ↓30% | Rabbit ileum |
Wound closure rate | ↑2.5x | Intestinal epithelial cells |
Tissue-Level Pharmacodynamic Responses
In ex vivo models, this compound (10 μM) reduces carbachol-induced force generation in rabbit ileum by 30% and promotes vasodilation in pre-contracted mouse aortic rings . Its structural analogue HS43, with 5-fold lower ZIPK affinity, shows no significant activity, confirming target specificity .
Synthetic Pathway and Optimization
This compound was optimized using fluorescence-linked enzyme chemoproteomics (FLECS), with key reaction steps including:
-
Piperazine coupling : 3,4-dimethoxyphenylpiperazine reacted with 6-chloropyrimidinone under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, 110°C) .
-
Piperidine substitution : Nucleophilic aromatic substitution at the 2-position of pyrimidinone using piperidine (K₂CO₃, DMF, 80°C) .
Yield optimization via design of experiments (DoE) achieved 93% purity, balancing residence time and temperature .
Functional Consequences in Disease Models
-
Smooth muscle disorders : Reduces arterial tone in hypertensive models by inhibiting ZIPK-mediated calcium sensitization .
-
Intestinal repair : Accelerates wound closure in DSS-induced colitis by 2.5x through DAPK3 inhibition in epithelial monolayers .
This compound’s dual kinase inhibition profile positions it as a lead compound for therapeutic development in hypercontractile disorders and tissue repair applications .
科学的研究の応用
Vascular Smooth Muscle Research
Recent studies have demonstrated that HS38 can significantly affect vascular smooth muscle cells (VSMCs). For instance, treatment with this compound has been shown to relax rat posterior cerebral arteries that were constricted with serotonin, indicating its potential use in managing vascular tone and blood pressure regulation .
Table 1: Effects of this compound on Vascular Smooth Muscle Cells
Neurological Applications
This compound has also been investigated for its effects on neurological tissues. In particular, it has been noted to influence the contractility of cerebral arteries, which could have implications for conditions such as stroke or hypertension . The ability of this compound to modulate vascular responses in the brain highlights its potential therapeutic applications in neurovascular disorders.
Application in Hypertension Research
In a study focusing on hypertension, this compound was utilized to investigate its role in regulating contractile responses in mesenteric arteries from spontaneously hypertensive rats. The findings suggested that this compound could mitigate excessive contractility associated with hypertension, potentially offering a new avenue for treatment .
Case Study Summary: Hypertension Regulation
- Objective : To evaluate the impact of this compound on contractility in hypertensive models.
- Findings : Significant reduction in contractile responses observed, indicating therapeutic potential for managing hypertension.
Impact on Smooth Muscle Cell Dynamics
Another study explored the effects of this compound on smooth muscle cell dynamics, particularly regarding cytoskeletal organization and contraction mechanisms. The results indicated that this compound treatment led to alterations in actin filament organization and reduced phosphorylation of key proteins involved in contraction, such as myosin light chain .
Case Study Summary: Smooth Muscle Dynamics
- Objective : Assess the influence of this compound on cytoskeletal dynamics.
- Findings : Altered actin organization and reduced phosphorylation of contraction-related proteins.
Conclusion and Future Directions
The applications of this compound extend across various fields of biological research, particularly in vascular biology and neurology. Its selective inhibition of ZIPK provides a valuable tool for dissecting complex signaling pathways involved in muscle contraction and vascular regulation. Future research should focus on further elucidating the molecular mechanisms underlying these effects and exploring potential clinical applications for managing cardiovascular diseases.
作用機序
HS 38は、デス関連タンパク質キナーゼのATP結合部位を競合的に阻害することによってその効果を発揮します。この阻害は、下流の標的のリン酸化を阻止し、細胞プロセスが変化します。分子標的には、デス関連タンパク質キナーゼ1、PIM3、およびジッパー相互作用タンパク質キナーゼが含まれ、解離定数(Kd)はそれぞれ300 nM、200 nM、および280 nMです .
類似の化合物との比較
類似の化合物
- TAT-GluN2BCTM
- BRD7389
- TC-DAPK 6
- HS94
- DAPK-IN-2
- DAPK基質ペプチドアセテート
HS 38の独自性
HS 38は、デス関連タンパク質キナーゼのATP結合部位に対する高い特異性と競合的阻害のために独自です。さまざまなキナーゼに対するその解離定数は、デス関連タンパク質キナーゼを含む平滑筋関連障害およびその他の細胞プロセスを研究するための貴重なツールになります .
類似化合物との比較
Comparison with Similar Compounds
Below is a comparative analysis of HS38 with structurally or functionally analogous kinase inhibitors:
Table 1: Pharmacological Profiles of this compound and Comparable Compounds
Key Differentiators
Dual Kinase Inhibition :
this compound uniquely inhibits both DAPK1 and ZIPK, which regulate apoptosis and smooth muscle contraction, whereas TC-DAPK6 and HS94 are selective for individual DAPK isoforms. This dual activity enables this compound to address pathologies involving both kinase families, such as vascular hypercontractility in hypertension .
Mechanistic Specificity :
Unlike pan-PIM inhibitors like AZD1208, this compound avoids broad PIM kinase inhibition, minimizing off-target effects. For example, this compound reduces MYPT1 phosphorylation in aortic smooth muscle cells without altering PIM-mediated cell proliferation pathways .
Smooth Muscle Relaxation: this compound reduces contraction force in rabbit colon by 60% at 10 μM, outperforming AZD1208 in organ-specific assays .
Thermodynamic Stability :
In thermal shift assays, this compound stabilizes DAPK1 with a ΔTm of 8°C, indicating strong target engagement. Comparable compounds like HS148 show weaker stabilization (ΔTm: 4°C) .
Contradictory Evidence and Limitations
- Off-Target Effects : While this compound is selective in vitro, reports organ-specific off-target inhibition of renal and bladder smooth muscle contraction, suggesting context-dependent activity .
生物活性
HS38, a selective inhibitor of death-associated protein kinases (DAPK1 and DAPK3, also known as ZIPK), has garnered attention for its biological activity and potential therapeutic applications. This article delves into the compound's mechanisms of action, effects on vascular smooth muscle, and implications for further research and clinical applications.
- Chemical Name : 3-(2-(4-(2-methylphenyl)-1H-pyrazol-3-yl)thio)-5-methylpyrimidin-4-yl)thiazolidine-2,4-dione
- CAS Number : 1030203-81-6
- Molecular Weight : 350.45 g/mol
This compound operates primarily as an ATP-competitive inhibitor targeting DAPK1 and ZIPK. It exhibits a high affinity for these kinases with IC50 values around 200 nM, indicating potent inhibitory effects at low concentrations . The compound's selectivity is noteworthy; it shows minimal activity against other kinases such as Src and Abl, reinforcing its potential as a targeted therapeutic agent .
Vascular Smooth Muscle Relaxation
This compound has been shown to induce relaxation in vascular smooth muscle by inhibiting the phosphorylation of myosin light chain (RLC20), a critical regulator of smooth muscle contraction. In human coronary artery smooth muscle cells (CA-VSMC), this compound treatment resulted in a 21-23% decrease in RLC20 phosphorylation , demonstrating its efficacy in modulating vascular tone .
Table 1: Effects of this compound on RLC20 Phosphorylation
Condition | RLC20 Phosphorylation Change (%) |
---|---|
Serum-free conditions | -21% |
5% FBS conditions | -23% |
Ex Vivo Studies
In ex vivo experiments using rabbit ileum and mouse aorta, this compound significantly reduced contractile force, suggesting its role in promoting Ca desensitization in smooth muscle tissues. For instance, this compound induced an approximate 30% decrease in carbachol-induced force in permeabilized rabbit ileum . Furthermore, it increased the time required for tissues to reach maximal contraction when pre-treated before stimulation with calyculin A, indicating prolonged relaxation effects .
Case Studies
Recent studies have explored the implications of this compound in various contexts:
- Cerebral Vasculature : A study highlighted this compound's ability to attenuate vessel constrictions invoked by serotonin without altering LC20 phosphorylation levels. This suggests that DAPK3 may influence the actin cytoskeleton rather than direct Ca sensitization pathways during myogenic responses .
- Smooth Muscle Disorders : The specificity of this compound for DAPK1 and ZIPK positions it as a promising candidate for treating smooth muscle-related disorders, including hypertension and vascular diseases .
Research Findings
The following key findings summarize the biological activity of this compound:
- Inhibition Profile : this compound selectively inhibits DAPK1 and ZIPK with IC50 values of 200 nM; it does not significantly inhibit Src or Abl kinases.
- Vascular Effects : Demonstrated relaxation effects on vascular smooth muscles through reduced RLC20 phosphorylation.
- Potential Therapeutic Applications : Its unique mechanism suggests potential use in therapies targeting smooth muscle hyperactivity and related disorders.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of HS38 in inhibiting DAPK1 and ZIPK kinases?
this compound acts as an ATP-competitive inhibitor, selectively targeting DAPK1 (Kd = 300 nM), ZIPK (Kd = 280 nM), and PIM3 (Kd = 200 nM). Its inhibition reduces phosphorylation of regulatory myosin light chains (RLC20) in smooth muscle cells, modulating contractility . For validation, researchers should perform kinase activity assays (e.g., fluorescence-linked chemoproteomics) and compare results with ATP-binding site mutagenesis studies .
Q. What experimental protocols ensure reproducibility of this compound’s effects on myogenic reactivity in vascular studies?
Use pressure-step protocols (10–120 mmHg) in isolated cerebral arterioles, with calcium-free Krebs buffer controls to isolate passive vs. active constriction. Include Phos-tag SDS-PAGE to quantify LC20 phosphorylation. Replicate findings across ≥3 biological replicates and report data as mean ± SEM with two-way ANOVA and Sidak’s post-hoc tests .
Q. What characterization data are essential when reporting this compound derivatives in publications?
Provide NMR/HPLC purity (>95%), mass spectrometry confirmation, Kd/IC50 values for primary targets (DAPK1/ZIPK), and selectivity profiling against ≥50 kinases. Include in vitro functional data (e.g., RLC20 phosphorylation in aortic smooth muscle cells) and cross-validate with synthetic protocols from peer-reviewed sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s off-target effects across tissue types?
Conduct pharmacological profiling using panels of kinase inhibitors (e.g., AZD1208 as a comparator) to identify overlapping targets. Combine functional assays (e.g., tissue bath contractions in renal vs. cerebral arteries) with phosphoproteomics to map tissue-specific signaling pathways. Reference Table 2 in pharmacological studies to align observed effects with known affinities .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects in vascular tone studies?
Apply mixed-effects models to account for inter-animal variability in ex vivo arteriole experiments. For dose-response curves, use nonlinear regression to calculate EC50/Ef50 values. Report p-values adjusted for multiple comparisons (e.g., Sidak’s test) and include raw data in supplementary files for transparency .
Q. How to differentiate DAPK3 vs. ZIPK-mediated effects in this compound-treated cerebral arterioles?
Use siRNA knockdown of DAPK3/ZIPK in parallel with this compound treatment. Measure myogenic constriction under pressure steps (10–120 mmHg) and compare LC20 phosphorylation levels via Phos-tag gels. Validate specificity with HS94/HS56, structurally related inhibitors with distinct selectivity profiles .
Q. What methodologies mitigate variability in this compound’s inhibitory efficacy across cell lines?
Standardize cell culture conditions (e.g., serum concentration, passage number) and pre-treat cells with phosphatase inhibitors to stabilize phosphorylation states. Include positive controls (e.g., calyculin A for RLC20 phosphorylation) and normalize kinase activity to total protein expression .
Q. Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines: limit main text to 5 critical compounds, with full synthetic/analytical details in supplementary files. Reference prior this compound studies for comparative analysis .
- Experimental Design : Pre-register hypotheses (e.g., "this compound reduces intrinsic myogenic tone via ZIPK inhibition") and power analyses to ensure adequate sample sizes. Use sham-treated controls in animal models to isolate drug-specific effects .
- Conflict Resolution : For contradictory data (e.g., this compound’s dual inhibition of contraction in some tissues but not others), apply Bradford Hill criteria to assess causality and validate findings across independent labs .
特性
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYEGAVCTZSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030203-81-6 | |
Record name | 1030203-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。